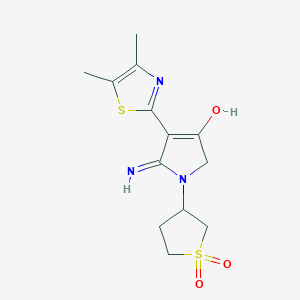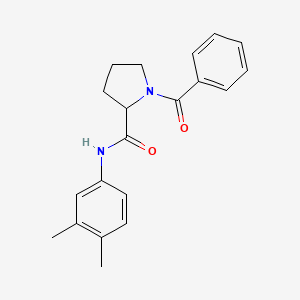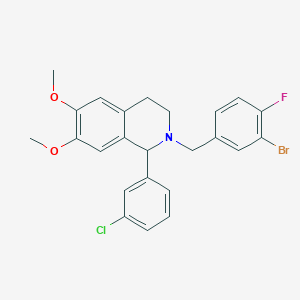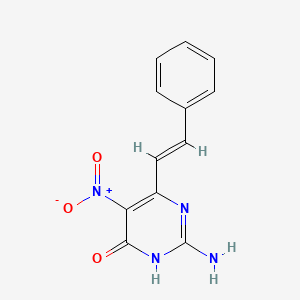
1'-(4-phenylcyclohexyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(4-phenylcyclohexyl)-1,4'-bipiperidine, commonly known as PCP, is a dissociative drug that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP is classified as a Schedule II drug in the United States, meaning that it has a high potential for abuse and dependence.
作用机制
PCP works by blocking the NMDA receptor, which leads to a disruption of the normal communication between neurons. This disruption can cause a range of effects, including hallucinations, delusions, and dissociation from reality. PCP also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
PCP has a range of biochemical and physiological effects on the body. It can cause an increase in heart rate and blood pressure, as well as respiratory depression and hypothermia. PCP can also cause seizures, muscle rigidity, and loss of coordination. In addition, PCP has been shown to have neurotoxic effects on the brain, particularly in the hippocampus.
实验室实验的优点和局限性
PCP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. PCP also has a well-characterized mechanism of action, which makes it useful for studying the effects of dissociative drugs on the brain. However, PCP also has several limitations. It is a Schedule II drug, which means that it is tightly regulated and can only be used in approved research settings. PCP also has a high potential for abuse and dependence, which can limit its use in research.
未来方向
There are several future directions for research on PCP. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of neurological and psychiatric disorders. Another area of research is the use of PCP as a tool for studying the neural basis of consciousness and the self. Finally, there is ongoing research on the long-term effects of PCP on the brain and behavior, particularly in relation to its potential for neurotoxicity and cognitive impairment.
合成方法
The synthesis of PCP involves the reaction of piperidine and cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to form the final compound. The synthesis of PCP is relatively simple and can be carried out in a laboratory setting.
科学研究应用
PCP has been used in scientific research to study its effects on the brain and behavior. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. PCP has also been used to study the effects of dissociative drugs on the brain and behavior.
属性
IUPAC Name |
1-(4-phenylcyclohexyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-9-11-21(12-10-20)24-17-13-22(14-18-24)23-15-5-2-6-16-23/h1,3-4,7-8,20-22H,2,5-6,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYAWQLOSDUAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)
![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)

